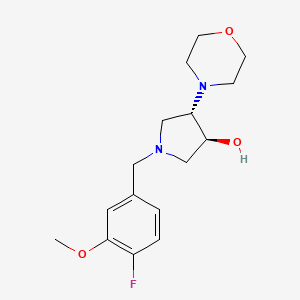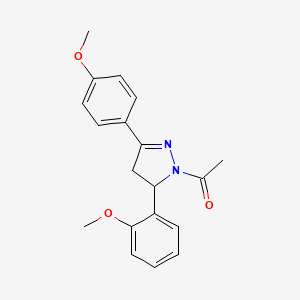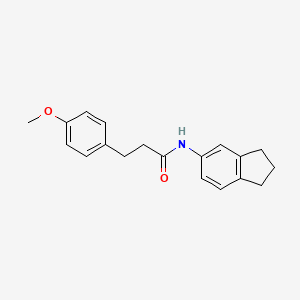![molecular formula C19H20N2O3 B5038298 ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)
ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, commonly known as EPH, is a chemical compound with potential applications in scientific research. EPH is a hydrazone derivative of ethyl hydrazinecarboxylate and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EPH is not fully understood. However, it has been suggested that EPH may act by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular signaling pathways. EPH has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects
EPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPH has antifungal activity against Candida albicans and Cryptococcus neoformans. EPH has also been shown to inhibit the growth of cancer cells such as MCF-7 breast cancer cells and A549 lung cancer cells. In addition, EPH has been shown to have antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPH in lab experiments is its potential as a chelating agent and as a ligand for metal complexes. EPH has also been shown to have anticancer and antifungal properties, which make it a promising candidate for further research in these areas. However, one limitation of using EPH in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Orientations Futures
There are several future directions for research involving EPH. One area of interest is the development of EPH-based metal complexes for use in medicinal chemistry. Another area of interest is the investigation of the mechanism of action of EPH and its potential as a therapeutic agent for cancer and fungal infections. Additionally, further studies are needed to evaluate the safety and toxicity of EPH in animal models.
Méthodes De Synthèse
The synthesis of EPH involves the reaction of ethyl hydrazinecarboxylate with 4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde in the presence of a catalyst. The reaction results in the formation of EPH as a yellow solid with a melting point of 160-162°C. The purity of EPH can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
EPH has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antimicrobial properties. EPH has also been investigated for its potential as a chelating agent and as a ligand for metal complexes.
Propriétés
IUPAC Name |
ethyl N-[(Z)-[4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-19(22)21-20-15-17-10-12-18(13-11-17)24-14-6-9-16-7-4-3-5-8-16/h3-13,15H,2,14H2,1H3,(H,21,22)/b9-6+,20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJZDEHDZLCWIY-HTQUAAPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl (2Z)-2-(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzylidene)hydrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2-bromo-4,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5038220.png)
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)

![ethyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5038250.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5038259.png)

![3-benzyl-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5038273.png)
![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)
![methyl N-[(2-{[(benzyloxy)carbonyl]amino}-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5038297.png)
![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)